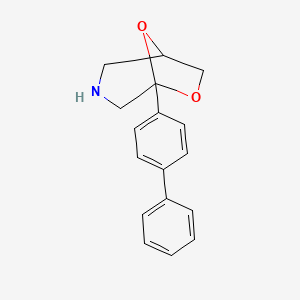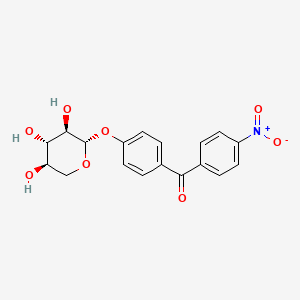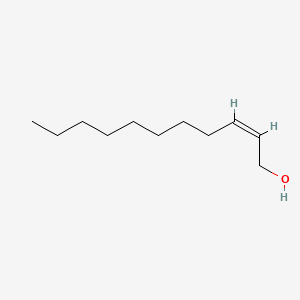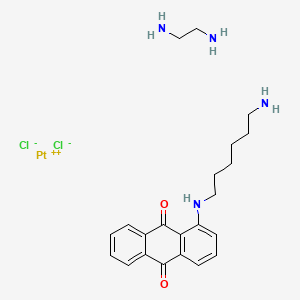
Platinum(1+), (1-((6-aminohexyl)amino)-9,10-anthracenedione)chloro(1,2-ethanediamine-N,N')-, chloride, (SP-4-2)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Platinum(1+), (1-((6-aminohexyl)amino)-9,10-anthracenedione)chloro(1,2-ethanediamine-N,N’)-, chloride, (SP-4-2)- is a complex compound that combines platinum with an anthracenedione derivative and an ethylenediamine ligand
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Platinum(1+), (1-((6-aminohexyl)amino)-9,10-anthracenedione)chloro(1,2-ethanediamine-N,N’)-, chloride, (SP-4-2)- typically involves multiple steps:
Formation of the Anthracenedione Derivative: The anthracenedione derivative can be synthesized by reacting 9,10-anthracenedione with 6-aminohexylamine under controlled conditions.
Coordination with Platinum: The anthracenedione derivative is then reacted with a platinum(II) precursor, such as platinum(II) chloride, in the presence of 1,2-ethanediamine. This step involves the formation of a coordination complex where the platinum ion is coordinated with the anthracenedione derivative and the ethylenediamine ligand.
Purification: The resulting complex is purified using techniques such as recrystallization or chromatography to obtain the final product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Platinum(1+), (1-((6-aminohexyl)amino)-9,10-anthracenedione)chloro(1,2-ethanediamine-N,N’)-, chloride, (SP-4-2)- can undergo various chemical reactions, including:
Substitution Reactions: The chloride ligand can be substituted with other ligands, such as water or other anions, under appropriate conditions.
Oxidation and Reduction: The platinum center can undergo redox reactions, changing its oxidation state and affecting the overall properties of the compound.
Coordination Reactions: The compound can form additional coordination complexes with other metal ions or ligands.
Common Reagents and Conditions
Substitution Reactions: Typically involve aqueous solutions and mild temperatures.
Oxidation and Reduction: Can be carried out using oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Coordination Reactions: Often performed in organic solvents with controlled pH and temperature.
Major Products
Substitution Products: New complexes with different ligands.
Oxidation/Reduction Products: Complexes with altered oxidation states of platinum.
Coordination Products: Multi-metallic or multi-ligand complexes.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a catalyst in various organic reactions, including hydrogenation and oxidation.
Materials Science: Used in the development of advanced materials with unique electronic and optical properties.
Biology and Medicine
Anticancer Research: The compound’s ability to interact with DNA makes it a candidate for anticancer drug development.
Biological Imaging: Its fluorescent properties can be utilized in imaging techniques to study biological processes.
Industry
Sensors: Used in the development of sensors for detecting various chemical and biological substances.
Mechanism of Action
The mechanism of action of Platinum(1+), (1-((6-aminohexyl)amino)-9,10-anthracenedione)chloro(1,2-ethanediamine-N,N’)-, chloride, (SP-4-2)- involves its interaction with biological molecules, particularly DNA. The compound can intercalate into DNA strands, disrupting their structure and function. This interaction can inhibit DNA replication and transcription, leading to cell death, which is particularly useful in anticancer therapies. The platinum center plays a crucial role in binding to the DNA, while the anthracenedione moiety enhances the compound’s ability to intercalate into the DNA helix.
Comparison with Similar Compounds
Similar Compounds
Cisplatin: A well-known platinum-based anticancer drug.
Carboplatin: Another platinum-based drug with a different ligand structure.
Oxaliplatin: A platinum compound used in chemotherapy with a distinct ligand arrangement.
Uniqueness
Ligand Structure: The combination of the anthracenedione derivative and ethylenediamine ligand in Platinum(1+), (1-((6-aminohexyl)amino)-9,10-anthracenedione)chloro(1,2-ethanediamine-N,N’)-, chloride, (SP-4-2)- provides unique properties, such as enhanced DNA intercalation and potential for targeted therapy.
Chemical Stability: The specific coordination environment around the platinum center can offer improved stability and reduced side effects compared to other platinum-based compounds.
Properties
CAS No. |
138776-40-6 |
|---|---|
Molecular Formula |
C22H30Cl2N4O2Pt |
Molecular Weight |
648.5 g/mol |
IUPAC Name |
1-(6-aminohexylamino)anthracene-9,10-dione;ethane-1,2-diamine;platinum(2+);dichloride |
InChI |
InChI=1S/C20H22N2O2.C2H8N2.2ClH.Pt/c21-12-5-1-2-6-13-22-17-11-7-10-16-18(17)20(24)15-9-4-3-8-14(15)19(16)23;3-1-2-4;;;/h3-4,7-11,22H,1-2,5-6,12-13,21H2;1-4H2;2*1H;/q;;;;+2/p-2 |
InChI Key |
AFMBHSYTIJWSSO-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCN.C(CN)N.[Cl-].[Cl-].[Pt+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![14-thia-8,11,12,16-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,12,15-hexaene-10-thione](/img/structure/B12703532.png)
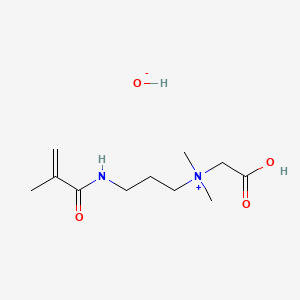
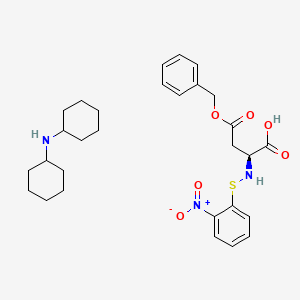


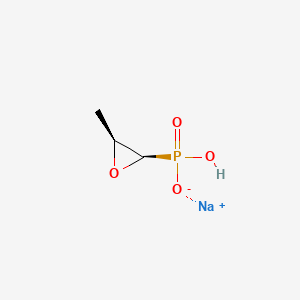
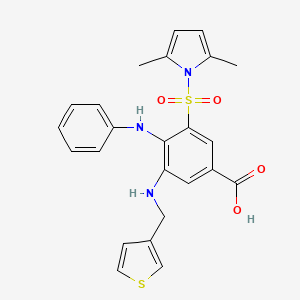
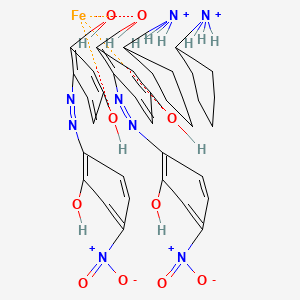
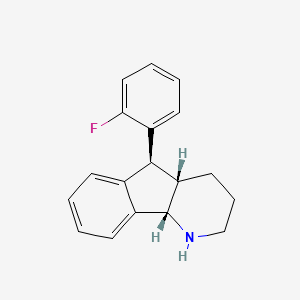
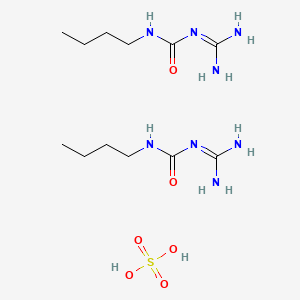
![[3,5-bis(methoxycarbonyl)phenyl]carbamodithioic acid;N,N-diethylethanamine](/img/structure/B12703589.png)
